5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide
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Overview
Description
5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N~2~-{1-[2-(diethylamino)ethyl]-1H-1,3-benzimidazol-2-yl}-2-furamide is a complex organic compound that features a pyrazole ring, a benzimidazole moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N~2~-{1-[2-(diethylamino)ethyl]-1H-1,3-benzimidazol-2-yl}-2-furamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Nitro and Chloro Groups: Nitration and chlorination reactions are employed to introduce the nitro and chloro substituents on the pyrazole ring.
Synthesis of the Benzimidazole Moiety: The benzimidazole ring is formed via cyclization of o-phenylenediamine with a carboxylic acid or its derivatives.
Coupling Reactions: The pyrazole and benzimidazole moieties are coupled using a suitable linker, such as a furan ring, through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group on the pyrazole ring can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrazoles: Substitution reactions yield various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its bioactive properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N~2~-{1-[2-(diethylamino)ethyl]-1H-1,3-benzimidazol-2-yl}-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets would require further experimental validation .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Benzimidazole Derivatives: Compounds with benzimidazole moieties but different linkers or substituents.
Furan Derivatives: Compounds with furan rings but different attached groups.
Properties
Molecular Formula |
C23H26ClN7O4 |
---|---|
Molecular Weight |
499.9 g/mol |
IUPAC Name |
5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C23H26ClN7O4/c1-4-28(5-2)12-13-29-18-9-7-6-8-17(18)25-23(29)26-22(32)19-11-10-16(35-19)14-30-15(3)20(24)21(27-30)31(33)34/h6-11H,4-5,12-14H2,1-3H3,(H,25,26,32) |
InChI Key |
OHYQEDIDEJTZOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(O3)CN4C(=C(C(=N4)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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